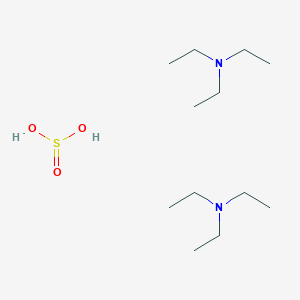
N,N-diethylethanamine;sulfurous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylethanamine, also known as triethylamine, is an organic compound with the chemical formula (C2H5)3N. It is a tertiary amine, meaning it has three ethyl groups attached to the nitrogen atom. Sulfurous acid, on the other hand, is a chemical compound with the formula H2SO3. It is a weak and unstable acid that is often used in its salt forms, such as sulfites.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethylethanamine is typically synthesized through the alkylation of ammonia with ethanol. The reaction proceeds as follows:
NH3+3C2H5OH→N(C2H5)3+3H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of ammonia to triethylamine.
Industrial Production Methods
In industrial settings, N,N-diethylethanamine is produced by the catalytic hydrogenation of diethylamine. The process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine undergoes various chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile in reactions with alkyl halides to form quaternary ammonium salts.
Acid-base reactions: It reacts with acids to form salts, such as triethylammonium chloride.
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Common Reagents and Conditions
Alkyl halides: Used in nucleophilic substitution reactions.
Acids: Used in acid-base reactions to form salts.
Oxidizing agents: Used in oxidation reactions to form amides.
Major Products
Quaternary ammonium salts: Formed from nucleophilic substitution reactions.
Triethylammonium salts: Formed from acid-base reactions.
N,N-diethylacetamide: Formed from oxidation reactions.
Scientific Research Applications
N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and a base in various organic synthesis reactions.
Biology: It is used in the preparation of buffers and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals and as a stabilizer in certain drug formulations.
Industry: It is used in the production of rubber, resins, and dyes.
Mechanism of Action
N,N-diethylethanamine exerts its effects primarily through its basicity and nucleophilicity. It can donate a pair of electrons to form bonds with electrophiles, making it a valuable reagent in organic synthesis. Its molecular targets include carbonyl compounds, alkyl halides, and acids, where it participates in nucleophilic substitution and acid-base reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.
N-ethylethanamine: A secondary amine with one ethyl group and one hydrogen atom attached to the nitrogen atom.
N-methyl-1-propanamine: A secondary amine with one methyl group and one propyl group attached to the nitrogen atom.
Uniqueness
N,N-diethylethanamine is unique due to its three ethyl groups, which provide steric hindrance and influence its reactivity. This makes it a more selective nucleophile and base compared to other similar amines.
Properties
CAS No. |
84658-31-1 |
|---|---|
Molecular Formula |
C12H32N2O3S |
Molecular Weight |
284.46 g/mol |
IUPAC Name |
N,N-diethylethanamine;sulfurous acid |
InChI |
InChI=1S/2C6H15N.H2O3S/c2*1-4-7(5-2)6-3;1-4(2)3/h2*4-6H2,1-3H3;(H2,1,2,3) |
InChI Key |
FDCPZJRFIPCMOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.OS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















